molecular formula C11H21NO3 B1373615 tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate CAS No. 1354957-79-1

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate

Cat. No.: B1373615
CAS No.: 1354957-79-1
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

  • tert-butyl carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts specific steric and electronic properties. This makes it more selective in certain reactions compared to other tert-butyl carbamates. The hydroxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKJBCLLWWIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354957-79-1
Record name tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
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